molecular formula C12H16N2OS B1305788 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea CAS No. 309942-73-2

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Cat. No. B1305788
M. Wt: 236.34 g/mol
InChI Key: CMTZABANHATOHB-UHFFFAOYSA-N
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Description

The compound "1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea" is a thiourea derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and as chiral solvating agents (CSAs). Thiourea derivatives are particularly interesting due to their ability to form hydrogen bonds and their potential use in various chemical reactions and biological activities .

Synthesis Analysis

Thiourea derivatives can be synthesized through the reaction of amines with isothiocyanates. For example, the synthesis of a thiourea derivative was carried out by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate . Similarly, other thiourea compounds were synthesized using reactions of methylbenzoyl isothiocyanates with amines in dry tetrahydrofuran . These methods highlight the versatility of thiourea synthesis, which can be adapted to incorporate various functional groups, such as the tetrahydrofuran moiety in "1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea".

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which can engage in hydrogen bonding and other intermolecular interactions. The crystal structure of a related thiourea compound was determined using single crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed information about its geometry . These structural analyses are crucial for understanding the properties and reactivity of thiourea derivatives.

Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, often facilitated by their ability to act as hydrogen bond donors and acceptors. They have been used as CSAs for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy, where their interaction with substrates is mediated by base additives . Additionally, thiourea derivatives have been incorporated into thiazolidin-4-ones, which showed activity as HIV-1 fusion inhibitors . These examples demonstrate the chemical versatility of thiourea derivatives in reaction mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their solubility, melting points, and reactivity. For instance, the solubility of amino acid derivatives in CDCl3 was enhanced by the use of a thiourea derivative as a CSA in combination with a base additive . The intermolecular interactions present in thiourea derivatives, such as hydrogen bonds, are also reflected in their vibrational spectra, as seen in FT-IR and Raman spectroscopic studies . These properties are essential for the practical application of thiourea derivatives in various fields, including pharmaceuticals and materials science.

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTZABANHATOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386633
Record name 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

CAS RN

309942-73-2
Record name 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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